molecular formula C17H14BrN3O3S B3013406 (3-Bromophenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone CAS No. 851802-35-2

(3-Bromophenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone

Cat. No. B3013406
CAS RN: 851802-35-2
M. Wt: 420.28
InChI Key: RTLNPPUDXSVLRM-UHFFFAOYSA-N
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Description

The compound , (3-Bromophenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone, is a complex organic molecule that appears to be related to a family of compounds with potential antioxidant properties. While the provided papers do not directly discuss this specific compound, they do provide insights into similar bromophenol derivatives and their synthesis, which can be informative for understanding the general class of compounds to which it belongs.

Synthesis Analysis

The synthesis of bromophenol derivatives typically involves reactions such as bromination and demethylation, as seen in the synthesis of (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and its derivatives . These reactions are fundamental in introducing bromine atoms into the phenolic ring, which can significantly alter the compound's chemical properties. Although the exact synthesis of the compound is not detailed, similar methodologies could potentially be applied for its synthesis.

Molecular Structure Analysis

The molecular structure of bromophenol derivatives is characterized by the presence of bromine and phenolic hydroxyl groups. In the case of (5-bromo-2-hydroxyphenyl)(phenyl)methanone, X-ray crystal structure determination confirmed its monoclinic crystal structure . This suggests that the compound of interest may also exhibit a well-defined crystal structure, which could be elucidated using similar crystallographic techniques.

Chemical Reactions Analysis

Bromophenol derivatives can participate in various chemical reactions due to the presence of reactive functional groups. The antioxidant properties of these compounds are often evaluated through their radical scavenging activities and their ability to undergo redox reactions . The compound , with its bromophenyl and nitrophenyl components, is likely to exhibit interesting reactivity, particularly in the context of electron transfer and radical-related chemical processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenol derivatives are influenced by their molecular structure. For instance, the crystallographic data of (5-bromo-2-hydroxyphenyl)(phenyl)methanone provides insights into its density, cell dimensions, and space group . These properties are crucial for understanding the compound's behavior in different environments and its potential applications. The compound , with its additional nitro and imidazolyl groups, would likely have unique properties that could be explored through experimental studies.

Scientific Research Applications

Antimicrobial and Antiviral Activity

A study synthesized analogues similar to the specified compound and evaluated their antimicrobial and antiviral potential. Although they were not effective against tested bacterial strains, some compounds showed activity against Aspergillus niger and Candida albicans, indicating potential as antifungal agents. Additionally, selective activity against vaccinia virus and Coxsackie virus B4 was observed (Sharma et al., 2009).

Catalyst- and Solvent-Free Synthesis

Research focused on the synthesis of similar compounds through microwave-assisted Fries rearrangement, highlighting efficient, regioselective synthesis methods. This study contributes to understanding the synthetic processes involving compounds related to the one (Moreno-Fuquen et al., 2019).

Carbonic Anhydrase Inhibition

A study provided an alternative synthesis for natural bromophenol derivatives, testing their inhibitory potencies against carbonic anhydrase. The novel compounds exhibited competitive inhibition, indicating potential for therapeutic applications (Akbaba et al., 2013).

Antibacterial Activity

Synthesis of substituted methanones, including those structurally related to the compound , was explored. The antimicrobial activities of these compounds were tested against various bacterial and fungal strains, contributing to the understanding of their potential medical applications (Reddy & Reddy, 2016).

Synthesis and Docking Studies for Antiinflammatory and Antibacterial Agents

Research on the synthesis of novel pyrazoline derivatives, including compounds structurally related to the specified chemical, showed promising results in antiinflammatory and antibacterial activity. Molecular docking studies supported their potential as molecular templates for drug development (Ravula et al., 2016).

Imaging Agent in Parkinson's Disease

A study synthesized a compound structurally similar to the specified chemical as a potential PET agent for imaging the LRRK2 enzyme in Parkinson's disease. This highlights the compound's relevance in neurological research and potential diagnostic applications (Wang et al., 2017).

In Vitro Cytotoxicity Testing

Compounds structurally related to the specified chemical were synthesized and tested for their cytotoxicity on human cancer cell lines. This indicates potential applications in cancer research and therapy (Công et al., 2020).

Synthesis and Memory Properties of Novel Asymmetric Soluble Polyimides

A study involving the synthesis of benzimidazole monomers, similar to the specified compound, focused on their use in novel polyimides with applications in memory storage and electronic devices (Gao et al., 2023).

properties

IUPAC Name

(3-bromophenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O3S/c18-14-3-1-2-13(10-14)16(22)20-9-8-19-17(20)25-11-12-4-6-15(7-5-12)21(23)24/h1-7,10H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTLNPPUDXSVLRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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